molecular formula C10H13BrO3 B8276503 4-Bromo-2-(3-methoxypropoxy)-phenol

4-Bromo-2-(3-methoxypropoxy)-phenol

Cat. No.: B8276503
M. Wt: 261.11 g/mol
InChI Key: LMLTYVJDCFTZJR-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methoxypropoxy)-phenol is a brominated phenolic compound designed for use as a versatile synthetic intermediate and building block in research and development. Its molecular structure, featuring an ether-linked 3-methoxypropoxy chain and a bromine substituent on the phenol ring, makes it a valuable precursor in organic synthesis, particularly for constructing more complex molecules. This compound is primarily of interest in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. The North American market for related brominated phenols, such as 4-Bromo-2-methoxyphenol, is experiencing growth, driven by robust R&D activities and the demand for high-value specialty chemicals in the pharmaceutical and agrochemical sectors . The bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, while the alkoxy chain can influence the compound's lipophilicity and overall pharmacokinetic properties. Researchers utilize this chemical in developing novel compounds, including benzimidazole derivatives, which are privileged structures in medicinal chemistry known for a wide spectrum of biological activities such as antimicrobial, anticancer, and antihypertensive effects . As a key synthon, it facilitates the exploration of new chemical entities in drug discovery programs. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices while handling this material.

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

4-bromo-2-(3-methoxypropoxy)phenol

InChI

InChI=1S/C10H13BrO3/c1-13-5-2-6-14-10-7-8(11)3-4-9(10)12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

LMLTYVJDCFTZJR-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C=CC(=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Electronic and Steric Effects
  • 4-Bromo-2-(1H-pyrazol-3-yl)phenol (): The pyrazole substituent introduces nitrogen-based lone pairs, enhancing metal coordination capabilities. This contrasts with the 3-methoxypropoxy group in the target compound, which lacks direct metal-binding sites but may improve solubility in non-polar media due to its ether chain .
  • 4-Bromo-2-trifluoromethylphenol (): The electron-withdrawing trifluoromethyl group increases phenol acidity (lower pKa) compared to the electron-donating 3-methoxypropoxy group, which would raise pKa and reduce acidity .
Solubility and Stability
  • 4-Bromo-2-(2-hydroxyethyl)phenol (): The hydroxyethyl group enables hydrogen bonding, increasing aqueous solubility. In contrast, the 3-methoxypropoxy group’s ether linkage reduces hydrogen bonding but enhances lipid membrane permeability .
  • 4-Bromo-2-(dimethoxymethyl)phenol (): The dimethoxymethyl acetal group confers hydrolytic stability under neutral conditions, whereas the methoxypropoxy chain may undergo oxidative degradation in biological systems .
Antimicrobial and Fungicidal Activity
  • 4-Bromo-2-(1H-pyrazol-3-yl)phenol (): Forms Cu(II), Zn(II), and Ni(II) complexes with significant fungicidal activity against Phomopsis viticola, a grapevine pathogen. The pyrazole moiety likely facilitates metal coordination, a feature absent in the target compound .
  • The target compound’s methoxypropoxy group may instead favor applications in drug delivery or polymer chemistry .
Coordination Chemistry
  • 4-Bromo-2-{(E)-3-[1-(hydroxyimino)ethyl]phenyliminomethyl}phenol (): A Schiff base ligand with strong coordination to metals via imine and oxime groups. The target compound’s ether substituent lacks such coordination sites but may serve as a precursor for synthesizing crown ethers or supramolecular assemblies .

Data Table: Key Properties of Compared Compounds

Compound Name Substituent Key Properties/Applications Reference
4-Bromo-2-(3-methoxypropoxy)-phenol 3-Methoxypropoxy High lipophilicity, potential drug carrier
4-Bromo-2-(1H-pyrazol-3-yl)phenol Pyrazole Fungicidal metal complexes
4-Bromo-2-trifluoromethylphenol Trifluoromethyl High acidity, agrochemical intermediate
4-Bromo-2-(2-hydroxyethyl)phenol Hydroxyethyl Aqueous solubility, hydrogen bonding
(E)-4-Bromo-2-((thiazol-2-ylimino)methyl)phenol Thiazole imine Bioactive risk analysis applications

Preparation Methods

Acetylation of Guaiacol

Guaiacol (2-methoxyphenol) undergoes acetylation to protect the hydroxyl group, forming 2-methoxyphenyl acetate. This step prevents oxidation or unwanted electrophilic substitution during subsequent reactions.

Procedure :

  • Guaiacol (70 g, 0.56 mol) is treated with acetic anhydride (84 g, 0.82 mol) and catalytic iodine (0.21 g) at 30–35°C for 5–6 hours.

  • Yield : 90% (84 g of 2-methoxyphenyl acetate).

Mechanistic Insight :
Acetylation proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.

Bromination at Position 4

Bromination of 2-methoxyphenyl acetate introduces a bromine atom at position 4, leveraging the directing effects of the methoxy and acetyloxy groups.

Conditions :

  • Reagents : N-Bromosuccinimide (NBS, 1.0 equiv) and benzoyl peroxide (radical initiator) in acetonitrile.

  • Temperature : 0–5°C under inert atmosphere.

  • Yield : ~95% purity after workup.

Side Reactions :
Para-bromination dominates due to the electron-donating methoxy group, though minor ortho products may form. Purification via recrystallization or column chromatography ensures regioselectivity.

Hydrolysis to 4-Bromo-2-Methoxyphenol

The acetyl protecting group is removed under basic conditions to regenerate the phenolic hydroxyl.

Procedure :

  • 4-Bromo-2-methoxyphenyl acetate is stirred with sodium bicarbonate aqueous solution at room temperature.

  • Yield : Quantitative conversion to 4-bromo-2-methoxyphenol.

Etherification with 3-Methoxypropyl Chloride

Williamson ether synthesis introduces the 3-methoxypropoxy group at position 2.

Conditions :

  • Base : Potassium carbonate in N,N-dimethylformamide (DMF).

  • Reagent : 3-Chloropropyl methyl ether (1.2 equiv) at 68–72°C for 7–8 hours.

  • Yield : 83.6% after recrystallization.

Challenges :
Competing elimination reactions are minimized by using polar aprotic solvents and controlled temperatures.

Demethylation to Generate Phenolic Hydroxyl

The final step involves cleaving the methoxy group at position 2 to yield the target phenol.

Procedure :

  • Treatment with boron tribromide (BBr₃, 1.5 equiv) in dichloromethane at −78°C for 4 hours.

  • Yield : ~85% (reported for analogous demethylations).

Mechanistic Insight :
BBr₃ coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide and subsequent methyl group abstraction.

Comparative Analysis of Bromination Methodologies

Bromination efficiency varies significantly with reagent systems:

Method Reagents Solvent Temp (°C) Yield Regioselectivity
Radical BrominationNBS, Bz₂O₂Acetonitrile0–595%Moderate (para)
Electrophilic BrominationBr₂, FeCl₃CH₂Cl₂2588%High (para)
Copper-MediatedCuBr₂, CHCl₃-EtOAcReflux8090%High (para)

Key Observations :

  • Radical bromination (NBS) offers milder conditions but lower regioselectivity.

  • Copper(II) bromide enables high para selectivity but requires elevated temperatures.

Etherification and Side-Chain Installation

The 3-methoxypropoxy group is installed via nucleophilic substitution. Critical parameters include:

Parameter Optimal Value Impact on Yield
BaseK₂CO₃83.6%
SolventDMFEnhances solubility
Reaction Time8 hoursMaximizes conversion

Side Reactions :

  • Alkylation of the phenolic oxygen competes but is mitigated by using excess 3-chloropropyl methyl ether.

Deprotection and Final Product Isolation

Demethylation with BBr₃ is highly effective but moisture-sensitive. Alternative methods include:

  • HI/AcOH : Reflux with hydroiodic acid and acetic acid (yield: 78%).

  • AlCl₃/EtSH : Lewis acid-mediated cleavage (yield: 72%).

Purification :
Final product isolation involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.

Scalability and Industrial Considerations

The described route is amenable to scale-up, with key considerations:

  • Cost Efficiency : Bulk sourcing of guaiacol and 3-chloropropyl methyl醚 reduces expenses.

  • Waste Management : DMF recovery via distillation and bromide salt recycling align with green chemistry principles.

  • Process Safety : Exothermic reactions (e.g., bromination) require controlled addition and cooling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Bromo-2-(3-methoxypropoxy)-phenol with high purity?

  • Method : Use nucleophilic aromatic substitution (SNAr) between 4-hydroxyphenol and 3-bromopropyl bromide in acetone or DMF with K₂CO₃ as a base (60–80°C, 12–24 hrs). Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Key Considerations : Excess 3-bromopropyl bromide improves yield; anhydrous conditions minimize hydrolysis of the bromide.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • NMR : Confirm substitution pattern via ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.4–4.2 ppm for methoxy and propoxy groups). ¹³C-NMR should show C-Br at ~30 ppm .
  • MS : ESI-MS or EI-MS to verify molecular ion peak at m/z 231.09 (C₉H₁₁BrO₃) .
  • FTIR : Detect phenolic -OH stretch (~3200 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) data quality for this compound?

  • Solvent Selection : Use slow evaporation of ethanol or dichloromethane/hexane mixtures.
  • Software : Refine structures with SHELXL (for small molecules) or OLEX2 (for integrated solution-refinement workflows). Validate hydrogen bonding (e.g., O-H···O interactions) using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions in this compound?

  • Mechanistic Insight : The bromine atom undergoes SN2 substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Base strength (e.g., K₂CO₃ vs. DBU) affects reaction rate and byproduct formation. Kinetic studies via HPLC can map substituent effects .
  • Case Study : Substitution with NaN₃ yields 4-azido derivatives, useful in click chemistry. Monitor exothermicity to avoid decomposition .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 09). Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior. UV-Vis spectra simulations (TD-DFT) align with experimental λmax .
  • Reactivity Descriptors : Fukui indices identify electrophilic/nucleophilic sites; Mulliken charges quantify bromine’s leaving-group ability .

Q. How does crystallographic data resolve contradictions in reported bond angles or torsional strain?

  • Analysis : Compare experimental SC-XRD data (e.g., C-O-C bond angles) with DFT-optimized structures. Use SHELXL’s TWIN/BASF commands to address twinning in crystals. Discrepancies >2° suggest lattice strain or solvent effects .

Q. What biological screening protocols assess the compound’s enzyme inhibition or receptor binding potential?

  • In Vitro Assays :

  • Tyrosinase Inhibition : Monitor L-DOPA oxidation at 475 nm (IC₅₀ calculation).
  • CYP450 Binding : Fluorescence quenching with human microsomes.
    • Docking Studies : AutoDock Vina for binding affinity predictions to COX-2 or melanocortin receptors. Validate with MD simulations (NAMD/GROMACS) .

Q. How do structural analogs (e.g., 4-Bromo-2-(2-methoxypropoxy)-phenol) differ in reactivity or bioactivity?

  • Comparative Analysis :

  • Synthetic Yield : 3-methoxypropoxy substituent improves steric accessibility vs. 2-methoxypropoxy.
  • Bioactivity : 3-methoxypropoxy derivatives show 20% higher tyrosinase inhibition due to optimized hydrophobic interactions .

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